molecular formula C10H16O6 B8422245 3-Ethyl 1,1-dimethyl 1,1,3-propanetricarboxylate

3-Ethyl 1,1-dimethyl 1,1,3-propanetricarboxylate

Cat. No.: B8422245
M. Wt: 232.23 g/mol
InChI Key: JTBOZKCQJIXUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl 1,1-dimethyl 1,1,3-propanetricarboxylate is a useful research compound. Its molecular formula is C10H16O6 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

3-O-ethyl 1-O,1-O-dimethyl propane-1,1,3-tricarboxylate

InChI

InChI=1S/C10H16O6/c1-4-16-8(11)6-5-7(9(12)14-2)10(13)15-3/h7H,4-6H2,1-3H3

InChI Key

JTBOZKCQJIXUAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of dimethyl malonate (2.5 g, 18.9 mmol) in anhydrous THF (20 mL) was added NaH (0.038 g, 0.95 mmol, 60% in mineral oil). The reaction was stirred at ambient temperature for 15 minutes. In a separate flask, ethyl acrylate was dissolved in anhydrous THF (1 mL) and then added dropwise over 30 minutes to the dimethyl malonate solution. The reaction was stirred at ambient temperature for 16 h and then concentrated under vacuum. The residue was dissolved in EtOAc (ethyl acetate) and washed with saturated NH4Cl solution and brine. The organic phase was dried over Na2SO4, filtered, and concentrated under vacuum. The crude residue was purified by column chromatography (silica gel) using an EtOAc/hexanes gradient to yield the desired compound as a colorless oil (1.68 g, 77%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of dimethyl malonate (2.5 g, 18.9 mmol) in anhydrous THF (20 mL) was added NaH (0.038 g, 0.95 mmol, 60% in mineral oil). The reaction was stirred at ambient temperature for 15 minutes. In a separate flask, ethyl acrylate (1.02 mL, 9.45 mmol) was dissolved in anhydro is THF (1 mL) and then added dropwise over 30 minutes to the dimethyl malonate solution. The reaction was stirred at ambient temperature overnight and then concentrated under vacuum. The residue was dissolved in EtOAc, washed with saturated NH4Cl solution and brine. The organic phase was dried over Na2SO4, filtered, and concentrated under vacuum. The crude residue was purified by column chromatography (silica gel) using an EtOAc/hexanes gradient to yield the desired compound (1.68 g, 77%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
77%

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